![molecular formula C11H15NO B1436054 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol CAS No. 2060035-19-8](/img/structure/B1436054.png)
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol
Overview
Description
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . This compound features a pyridine ring attached to a pentenol chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol typically involves the reaction of pyridine derivatives with alkenols under controlled conditions. One common method includes the use of a Grignard reagent, where the pyridine derivative is reacted with a suitable alkenol in the presence of a catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and saturated alcohols .
Scientific Research Applications
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing various biochemical processes. The compound may act on enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-penten-1-ol: Similar structure but lacks the pyridine ring.
1-(Pyridin-3-yl)pent-3-en-1-ol: Similar structure but without the methyl group on the pentenol chain.
Uniqueness
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is unique due to the presence of both the pyridine ring and the methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
4-Methyl-1-(pyridin-3-yl)pent-3-en-1-ol is a compound characterized by its unique structural features, including a pyridine ring and a pentenol moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets in biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Pyridine Ring : Contributes to π-π interactions and hydrogen bonding, which are crucial for biological activity.
- Hydroxyl Group (-OH) : Enhances reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridine moiety facilitates various biochemical interactions, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Properties
Studies have demonstrated that the compound possesses antimicrobial effects. It has been found to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties. It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Methyl-3-penten-1-ol | Similar pentene structure but lacks the pyridine ring | Reduced interaction capabilities |
1-(Pyridin-3-yl)pent-3-en-1-ol | Lacks the methyl group on the pentenol chain | Absence of methyl reduces steric hindrance |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity Study : A study published in Acta explored the antibacterial properties of various pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Mechanistic Insights : Research conducted by BenchChem highlighted that the compound's mechanism involves hydrogen bonding and π-stacking interactions with target proteins. This interaction profile supports its role in enzyme inhibition and receptor modulation .
- Inflammation Pathway Modulation : A study focused on the anti-inflammatory effects demonstrated that treatment with 4-Methyl-1-(pyridin-3-yl)pent-3-en-1-o led to decreased levels of inflammatory markers in vitro, suggesting a mechanism involving modulation of cytokine release .
Properties
IUPAC Name |
4-methyl-1-pyridin-3-ylpent-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-5,7-8,11,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQMDYOXIAKHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CN=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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